molecular formula C11H8F3N B1611031 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- CAS No. 89108-30-5

1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

Cat. No.: B1611031
CAS No.: 89108-30-5
M. Wt: 211.18 g/mol
InChI Key: IUMZRHODYBOXLA-UHFFFAOYSA-N
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Description

Significance of N-Arylpyrrole Frameworks in Academic Research

N-Arylpyrroles, which feature a phenyl group directly attached to the nitrogen atom of the pyrrole (B145914) ring, are a class of compounds that have garnered considerable attention in academic research. This structural motif is a key component in numerous pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The N-aryl substituent significantly influences the electronic properties of the pyrrole ring, affecting its reactivity in various chemical transformations, including electrophilic substitution and polymerization reactions. researchgate.netresearchgate.net

The versatility of N-arylpyrroles is further highlighted by their application as building blocks in the synthesis of more complex molecular architectures. For instance, they serve as precursors for the synthesis of various fused heterocyclic systems and have been employed in the development of ligands for catalysis and materials with interesting optical and electronic properties. mdpi.comrsc.org The Paal-Knorr synthesis is a classical and widely used method for the preparation of N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline (B41778) derivative. researchgate.net

Role of Trifluoromethyl Substituted Aromatic Systems in Advanced Chemical Research

The trifluoromethyl (CF3) group is a unique and powerful substituent in modern chemical research, particularly in the design of pharmaceuticals and advanced materials. digitellinc.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, can profoundly alter the electronic properties of an aromatic ring. This electronic perturbation can influence a molecule's reactivity, stability, and intermolecular interactions. digitellinc.com

Beyond its electronic effects, the trifluoromethyl group is known for its high lipophilicity and metabolic stability. digitellinc.com In medicinal chemistry, the introduction of a CF3 group can enhance a drug candidate's ability to cross cell membranes and can block metabolic pathways, thereby improving its pharmacokinetic profile. In materials science, the incorporation of trifluoromethyl groups can enhance the thermal stability, oxidative resistance, and solubility of polymers and other materials.

Rationale for Investigating 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- as a Model Compound

The compound 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- serves as an excellent model for studying the combined influence of an N-aryl group and a trifluoromethyl substituent on the properties of the pyrrole ring. The ortho-position of the trifluoromethyl group on the phenyl ring introduces significant steric hindrance, which can affect the conformation of the molecule, particularly the dihedral angle between the pyrrole and phenyl rings. This conformational restriction, in turn, can modulate the extent of electronic communication between the two aromatic systems.

By investigating this specific compound, researchers can gain fundamental insights into:

The electronic effects of the 2-(trifluoromethyl)phenyl group on the pyrrole ring's reactivity and spectroscopic properties.

The impact of steric hindrance on the rotational barrier around the N-C(aryl) bond.

The potential of this and related structures as building blocks for the synthesis of novel functional materials and biologically active molecules.

While specific experimental data for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- is not extensively reported in publicly available literature, its constituent parts are well-studied. The properties of this model compound can be inferred and are of significant interest for comparative studies within series of substituted N-arylpyrroles.

Below are some of the known and predicted properties of the constituent parts and the model compound itself:

CompoundPropertyValueReference
PyrroleMolecular FormulaC4H5N nist.gov
Molecular Weight67.09 g/mol nist.gov
Boiling Point129-131 °C nist.gov
1H NMR (CDCl3)δ 6.68 (t, 2H), 6.22 (t, 2H), 8.0 (br s, 1H) acgpubs.org
1-Phenyl-1H-pyrroleMolecular FormulaC10H9N sigmaaldrich.com
Molecular Weight171.20 g/mol sigmaaldrich.com
Physical FormSolid sigmaaldrich.com
1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-Molecular FormulaC11H8F3N
Molecular Weight211.18 g/mol
CAS Number89108-30-5

The spectroscopic data for related compounds, such as 2-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrrole, show characteristic signals in ¹H NMR for the pyrrole and the trifluoromethyl-substituted phenyl rings, which can be used as a basis for predicting the spectrum of the title compound. rsc.org For instance, the aromatic protons of the trifluoromethylphenyl group are expected to appear in the downfield region of the spectrum, and the pyrrole protons would exhibit their characteristic coupling patterns. rsc.org

The infrared (IR) spectrum of pyrrole shows a characteristic N-H stretching vibration around 3400 cm⁻¹. google.com In 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-, this N-H band would be absent and replaced by characteristic bands for the C-H and C=C stretching of the aromatic rings, as well as strong C-F stretching vibrations associated with the trifluoromethyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-2-6-10(9)15-7-3-4-8-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMZRHODYBOXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463723
Record name 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89108-30-5
Record name 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1h Pyrrole, 1 2 Trifluoromethyl Phenyl

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich heteroaromatic system that readily undergoes electrophilic aromatic substitution (EAS). nih.govonlineorganicchemistrytutor.com The delocalization of the nitrogen lone pair into the ring increases its electron density, making it significantly more reactive than benzene. onlineorganicchemistrytutor.com In general, electrophilic attack on the pyrrole nucleus preferentially occurs at the C2 and C5 positions. This regioselectivity is attributed to the superior stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack at these positions, which can be stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions. onlineorganicchemistrytutor.comslideshare.netyoutube.com

In the case of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , the N-aryl substituent exerts a strong electron-withdrawing effect, which deactivates the pyrrole ring toward EAS compared to unsubstituted pyrrole. However, the pyrrole ring remains the primary site of reaction over the more severely deactivated phenyl ring.

While specific EAS reactions on 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- are not extensively documented, studies on analogous compounds provide significant insight. For instance, the Friedel-Crafts acylation and formylation of 1-pentafluorophenyl-1H-pyrrole proceed to give the 2-substituted products. researchgate.net These can subsequently be isomerized to the thermodynamically more stable 3-acylpyrroles upon treatment with a strong acid like trifluoromethanesulfonic acid. researchgate.net Similarly, Friedel-Crafts alkylation of pyrroles with various electrophiles, including those activated by Lewis acids, typically yields products resulting from substitution on the pyrrole ring. acs.orgchemspider.com

Table 1: Representative Electrophilic Substitution Reactions on N-Aryl Pyrrole Analogs
N-Aryl Pyrrole AnalogReagents and ConditionsProduct(s)YieldReference
1-Pentafluorophenyl-1H-pyrroleAcetic anhydride, Mg(ClO₄)₂·2H₂O, 80°C1-(1-Pentafluorophenyl-1H-pyrrol-2-yl)ethan-1-one78% researchgate.net
1-Pentafluorophenyl-1H-pyrrolePOCl₃, DMF, 0°C to rt1-Pentafluorophenyl-1H-pyrrole-2-carbaldehyde76% researchgate.net
1-Phenylsulfonyl-1H-pyrroleAcetyl chloride, AlCl₃, CS₂1-(1-(Phenylsulfonyl)-1H-pyrrol-3-yl)ethan-1-oneHigh researchgate.net
Pyrrole2-Chloro-2-methylpropane, AlCl₃, CH₂Cl₂2-Formyl-5-tert-butylpyrrole (thermodynamic)65-75% chemspider.com

Nucleophilic Additions and Substitutions

Nucleophilic attack on the neutral, electron-rich pyrrole ring is generally unfavorable. However, reactivity can be induced through deprotonation to form a nucleophilic pyrrolide anion or by introducing strong electron-withdrawing groups. For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , which lacks an acidic N-H proton, the primary pathways for nucleophilic reactivity involve metallation of a C-H bond on either ring.

The lithiation of N-aryl systems can be highly regioselective. In N'-aryl-N,N-dimethylureas bearing a 4-trifluoromethylphenyl group, lithiation occurs on the nitrogen and at the C2 position of the phenyl ring (ortho to the urea (B33335) substituent). rsc.org This suggests that for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , directed ortho-metallation could potentially occur on the phenyl ring at the C6 position.

Alternatively, the pyrrole ring can be metallated. The conversion of pyrrole anions into (pyrrolyl)zinc chlorides, which are effective nucleophiles in palladium-catalyzed cross-coupling reactions, is a well-established method for functionalization at the C2 position. acs.orgscilit.com

Nucleophilic aromatic substitution (SNAr) offers another pathway, typically requiring a substrate with strong electron-withdrawing groups and a good leaving group. wikipedia.orgmasterorganicchemistry.com While the subject molecule lacks a leaving group, the principle is relevant to its phenyl ring. The presence of the trifluoromethyl group strongly activates an aromatic ring for SNAr. In studies with octafluorotoluene, nucleophilic attack by phenothiazine (B1677639) occurs selectively at the para-position relative to the CF₃ group, driven by electronic factors and steric hindrance. nih.gov This indicates that if a leaving group were present on the phenyl ring of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , it would be susceptible to SNAr.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry. Its high stability is due to the strength of the carbon-fluorine bond. As a result, transformations of the CF₃ group itself are rare and require harsh reaction conditions.

In medicinal chemistry, the CF₃ group is often introduced to enhance a molecule's metabolic stability and lipophilicity, properties that stem directly from its chemical inertness. nih.govmdpi.com Its role is typically that of a non-reactive structural modifier that imparts favorable electronic and physical properties rather than serving as a handle for further chemical reactions. organic-chemistry.org While reactions such as the hydrolysis of a CF₃ group to a carboxylic acid are known, they are not common and have not been specifically reported for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- .

Reactivity at the Phenyl Ring

The phenyl ring in 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- is substituted with two powerful electron-withdrawing groups: the ortho-CF₃ group and the N-pyrrolyl substituent. This electronic configuration renders the phenyl ring highly deactivated towards electrophilic aromatic substitution. Any electrophilic attack would preferentially occur on the less deactivated pyrrole ring.

Conversely, the phenyl ring is activated for nucleophilic reactions. As discussed previously, directed ortho-metallation via lithiation is a potential pathway for functionalization, with studies on analogous systems suggesting that deprotonation would occur at the C6 position, ortho to the pyrrole nitrogen. rsc.org Furthermore, the ring is electronically primed for SNAr, should a suitable leaving group be present. nih.gov

Metal-Mediated and Catalytic Transformations

Modern catalytic methods, particularly those involving transition metals, provide powerful tools for the functionalization of otherwise unreactive C-H bonds on both pyrrole and phenyl rings. nih.govamanote.com

Palladium-catalyzed reactions are prominent for arylating pyrroles. The cross-coupling of (pyrrolyl)zinc chloride anions with a wide range of aryl halides, including electron-deficient chlorides and bromides, proceeds under mild conditions using sterically demanding phosphine (B1218219) ligands. acs.orgscilit.com This strategy could be applied to a metallated derivative of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- . Direct C-H arylation of related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, has also been achieved using palladium catalysis. scirp.org

Copper-catalyzed reactions have been employed for various C-H functionalizations of pyrrole-containing systems. These include direct trifluoromethylation and amination at the C1 position of pyrrolo[1,2-a]quinoxalines. scirp.org Copper complexes also effectively catalyze the formal insertion of carbene groups into the Cα-H bonds of N-substituted pyrroles with high selectivity. researchgate.net

Table 2: Examples of Metal-Catalyzed Reactions on Pyrrole Scaffolds
Pyrrole SystemCatalyst/ReagentsReaction TypeProduct PositionReference
(Pyrrolyl)zinc chloridePd precatalyst, 2-(Dialkylphosphino)biphenyl ligand, Ar-XCross-CouplingC2-Aryl acs.orgscilit.com
Pyrrolo[1,2-a]quinoxalinePd(OAc)₂, P(o-tolyl)₃, K₂CO₃, Ar-BrC-H ArylationC1-Aryl scirp.org
Pyrrolo[1,2-a]quinoxalineCuI, Pyridine, CF₃SO₂NaC-H TrifluoromethylationC1-CF₃ scirp.org
1H-PyrrolesTpxCu complexes, Diazo compoundsCarbene InsertionC2-Alkyl researchgate.net

Studies on Reaction Mechanisms and Intermediates

Mechanistic investigations provide a deeper understanding of the observed reactivity and regioselectivity. For electrophilic substitution on the pyrrole ring, the reaction proceeds via a cationic sigma complex. The stability of this intermediate dictates the outcome, with attack at C2 being favored due to more extensive charge delocalization across the heteroaromatic system. onlineorganicchemistrytutor.com

For nucleophilic aromatic substitution, the reaction typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this complex is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. However, in some cases, a concerted mechanism (cSNAr) with a single transition state has been identified through computational and kinetic isotope effect studies, avoiding a high-energy intermediate. nih.govresearchgate.net

Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction pathways and analyzing transition states. Although specific transition state analyses for reactions of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- are not available, studies on related N-arylpyrroles offer valuable models.

In an organocatalytic enantioselective reaction of 2-arylpyrroles, DFT calculations were used to map the entire catalytic cycle. acs.orgacs.org The calculations identified the rate-determining step as the dehydration of an alcohol to form a quinone methide intermediate through transition state TS1 . The subsequent enantioselective nucleophilic addition of the pyrrole proceeded through a more stable transition state (TS2-R ), explaining the observed stereochemical outcome. acs.org

Similarly, computational studies of the enantioselective lithiation of N-Boc-pyrrolidine correctly predicted the stereochemical preference by identifying the lowest energy pre-lithiation complex and calculating the activation energy (ΔG‡) for the proton transfer via the key transition state. nih.gov These examples highlight how transition state analysis provides critical insights into reaction barriers, selectivity, and the roles of catalysts and substituents in controlling chemical transformations.

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a important tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is substituted with one of its heavier isotopes. wikipedia.org This effect is quantified as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org For hydrogen, the most commonly studied atom in KIE experiments, this is expressed as the ratio kH/kD, where 'H' represents protium (B1232500) and 'D' represents deuterium (B1214612). libretexts.org The magnitude of the kH/kD ratio provides valuable insight into the transition state of the rate-determining step of a reaction. princeton.edu

The phenomenon arises because the greater mass of the heavier isotope leads to a lower vibrational frequency of its chemical bonds and, consequently, a lower zero-point energy (ZPE). wikipedia.org If breaking a bond to this isotope is part of the rate-determining step, a higher activation energy is required, resulting in a slower reaction rate for the deuterated compound. wikipedia.org

While no specific kinetic isotope effect studies have been published for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , the principles of KIE can be applied to hypothesize how its reactivity could be investigated. Such studies would be invaluable for understanding the mechanisms of reactions involving either the pyrrole or the phenyl ring, such as C-H activation, electrophilic substitution, or metallation reactions.

Primary Kinetic Isotope Effect

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. libretexts.org For C-H bond cleavage, the observed kH/kD values are typically greater than 1, often in the range of 2 to 8. libretexts.orgprinceton.edu A significant primary KIE is strong evidence that the C-H bond is being broken in the rate-limiting step.

For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , a primary KIE study could be designed to investigate a reaction like a regioselective C-H activation. For example, if a reaction was proposed to proceed via the direct cleavage of a C-H bond at a specific position on the pyrrole ring, one could synthesize a version of the molecule with deuterium at that exact position. If the reaction rate is significantly slower for the deuterated compound, it would support the proposed mechanism.

Secondary Kinetic Isotope Effect

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. numberanalytics.com These effects are generally much smaller than primary KIEs, with kH/kD values typically close to 1. wikipedia.org They are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIE: The isotope is attached to the atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization typically results in a normal KIE (kH/kD > 1, often ~1.1-1.2), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1, often ~0.8-0.9). wikipedia.org

β-Secondary KIE: The isotope is on an atom adjacent to the reaction center. These effects are often associated with hyperconjugation effects in the transition state. libretexts.org

In the context of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , a secondary KIE study could distinguish between different pathways in a nucleophilic substitution reaction at a carbon on the pyrrole ring. By placing deuterium at the α-position, the magnitude of the kH/kD value could provide evidence for an SN1- or SN2-like transition state, revealing details about changes in hybridization and charge development.

Illustrative Research Findings

To demonstrate how KIE data would be presented and interpreted, the following table contains hypothetical results for a reaction of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- .

Disclaimer: The following data is illustrative and not based on published experimental results for this specific compound.

Isotopic Label PositionReaction TypeObserved kH/kDMechanistic Interpretation
Pyrrole C-5C-H Functionalization5.8The large value is a significant primary KIE, indicating that the C-H bond at position 5 of the pyrrole ring is broken during the rate-determining step of the reaction.
Phenyl C-6Electrophilic Aromatic Substitution1.1This small, normal secondary KIE suggests that the bond to the isotope is not broken in the rate-determining step. The value may indicate a change in hybridization at the adjacent carbon from sp2 to a more sp3-like character in the transition state, consistent with the formation of a sigma complex.
Pyrrole C-2Nucleophilic Addition0.9This inverse secondary KIE suggests a change in hybridization at the C-2 position from sp2 to sp3 in the rate-determining step, which is characteristic of a nucleophilic attack at that carbon.

Advanced Spectroscopic and Structural Elucidation of 1h Pyrrole, 1 2 Trifluoromethyl Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and dynamics of the molecule can be obtained.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- are characterized by distinct chemical shifts that reflect the electronic effects of the pyrrole (B145914) and trifluoromethyl-substituted phenyl rings. The electron-withdrawing nature of the 2-(trifluoromethyl)phenyl group generally leads to a downfield shift of the pyrrole protons compared to unsubstituted pyrrole. The protons on the pyrrole ring typically appear as multiplets due to spin-spin coupling. The protons on the phenyl ring also show characteristic splitting patterns, influenced by the trifluoromethyl substituent.

In the ¹³C NMR spectrum, the carbon atoms of the pyrrole ring exhibit chemical shifts that are sensitive to the N-substituent. The trifluoromethyl group's strong inductive effect influences the chemical shifts of the ipso-carbon and other carbons on the phenyl ring. The CF₃ carbon itself can sometimes be observed, often as a quartet due to coupling with the three fluorine atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrrole H-2/H-5 ~6.8 - 7.0 ~122 - 124
Pyrrole H-3/H-4 ~6.2 - 6.4 ~110 - 112
Phenyl H-3' ~7.6 - 7.8 ~133 - 135
Phenyl H-4' ~7.5 - 7.7 ~128 - 130
Phenyl H-5' ~7.4 - 7.6 ~127 - 129
Phenyl H-6' ~7.3 - 7.5 ~126 - 128
Phenyl C-1' Not Applicable ~138 - 140
Phenyl C-2' Not Applicable ~125 - 127 (q)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "q" denotes a quartet splitting pattern.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Environment Probing

¹⁹F NMR spectroscopy is particularly informative for this molecule, as it directly probes the trifluoromethyl (CF₃) group. The ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, as there are no other fluorine atoms nearby to cause splitting. The chemical shift of this singlet provides valuable information about the electronic environment around the CF₃ group. This chemical shift can be influenced by the conformation of the molecule, particularly the rotation around the N-C(phenyl) bond, which alters the spatial relationship between the CF₃ group and the pyrrole ring.

Table 2: Representative ¹⁹F NMR Chemical Shift

Group ¹⁹F Chemical Shift (ppm)

Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary with the solvent.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Rotamer Identification

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-, COSY spectra would show correlations between adjacent protons on the pyrrole ring (H-2/H-3, H-3/H-4, H-4/H-5) and on the phenyl ring (H-3'/H-4', H-4'/H-5', H-5'/H-6').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the straightforward assignment of carbon signals based on the already assigned proton signals.

Temperature-Dependent NMR Studies on Conformational Dynamics

The rotation around the single bond connecting the nitrogen of the pyrrole ring and the C-1' of the phenyl ring is often hindered in N-arylpyrroles, especially with ortho-substituents like the trifluoromethyl group. This restricted rotation can lead to the existence of different conformers or rotamers. Temperature-dependent NMR studies can provide insight into these dynamic processes.

At low temperatures, the rotation around the N-C(phenyl) bond may become slow enough on the NMR timescale to allow for the observation of separate signals for the different rotamers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals, and eventually, at high temperatures, a time-averaged spectrum is observed. By analyzing the changes in the NMR spectra with temperature, it is possible to determine the energy barrier to rotation (ΔG‡).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional structure of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- in the solid state, including bond lengths, bond angles, and torsion angles.

Analysis of Torsion Angles and Bond Distances

The crystal structure of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- reveals the relative orientation of the pyrrole and phenyl rings. A key parameter is the torsion angle (or dihedral angle) between the plane of the pyrrole ring and the plane of the phenyl ring. Due to steric hindrance from the ortho-trifluoromethyl group, the two rings are not expected to be coplanar. The molecule adopts a twisted conformation to minimize steric strain.

The bond distances within the molecule are generally within the expected ranges for similar compounds. The C-F bonds in the trifluoromethyl group are typically around 1.33-1.35 Å. The N-C(phenyl) bond length can provide insight into the degree of electronic communication between the two rings.

Table 3: Representative X-ray Crystallographic Data

Parameter Value
Pyrrole-Phenyl Torsion Angle ~ 60° - 80°
N-C(phenyl) Bond Distance ~ 1.44 - 1.46 Å

Note: These values are based on typical data for sterically hindered N-arylpyrroles and can vary in the specific crystal structure.

Intermolecular Interactions and Packing Arrangements

The solid-state architecture of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- is dictated by a combination of weak intermolecular forces that determine the crystal packing. While a specific crystal structure for this exact compound is not publicly detailed, analysis of structurally related N-aryl pyrroles and fluorinated aromatic compounds allows for a comprehensive prediction of its supramolecular features. rsc.orgnih.gov

The primary intermolecular interactions expected to govern the packing arrangement include C-H···F hydrogen bonds, π-π stacking, and C-H···π interactions. The trifluoromethyl (-CF₃) group, being highly electronegative, is a potent hydrogen bond acceptor. Consequently, weak hydrogen bonds between the fluorine atoms and hydrogen atoms on the pyrrole and phenyl rings of adjacent molecules are highly probable. These C-H···F interactions play a crucial role in directing the molecular assembly.

Furthermore, the two aromatic systems—the pyrrole ring and the phenyl ring—are capable of engaging in π-π stacking interactions. However, the ortho-substitution of the bulky -CF₃ group induces significant steric hindrance, which forces a notable dihedral angle between the planes of the pyrrole and phenyl rings. nih.gov This twisting reduces the potential for optimal face-to-face π-π stacking. Instead, offset or edge-to-face stacking arrangements are more likely. The packing is also influenced by C-H···π interactions, where the hydrogen atoms of one molecule interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule. nih.gov Studies on substituted 1-phenyl-1H-pyrrole derivatives have shown that even minor changes to substituents on the phenyl ring can drastically alter the packing from one-dimensional ribbons to complex three-dimensional networks. rsc.org

Table 1: Plausible Intermolecular Interactions in Solid-State 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

Interaction TypeDonorAcceptorDescription
C-H···F Hydrogen Bond Phenyl C-H, Pyrrole C-HFluorine atoms of -CF₃ groupA weak hydrogen bond that influences crystal packing due to the high electronegativity of fluorine.
π-π Stacking Phenyl Ring, Pyrrole RingPhenyl Ring, Pyrrole RingLikely occurs in an offset or edge-to-face manner due to steric hindrance from the ortho-CF₃ group.
C-H···π Interaction Phenyl C-H, Pyrrole C-HPhenyl/Pyrrole π-electron cloudAn interaction where hydrogen atoms are attracted to the electron-rich regions of the aromatic rings.
Dipole-Dipole Interactions N/AN/AArise from the permanent dipole moment created by the electronegative nitrogen and -CF₃ group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational states of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-. By analyzing the vibrational modes of the molecule, detailed information about its structural integrity can be ascertained. Theoretical and experimental studies on analogous molecules, such as 1-(p-tolylsulfonyl) pyrrole, provide a basis for assigning the characteristic frequencies. nih.gov

The IR and Raman spectra are expected to be dominated by several key vibrational modes. The aromatic C-H stretching vibrations of the phenyl and pyrrole rings typically appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings are expected to produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The C-N stretching vibration associated with the pyrrole ring and its bond to the phenyl group would also fall within this region.

The most distinctive feature in the IR spectrum will be the strong absorption bands associated with the trifluoromethyl group. The symmetric and asymmetric C-F stretching vibrations give rise to very intense bands, typically in the 1350-1100 cm⁻¹ range. These bands are often the most prominent in the spectrum and serve as a clear diagnostic marker for the -CF₃ group. The conformational state, particularly the torsion angle between the phenyl and pyrrole rings, can influence the exact position and intensity of certain vibrational bands, especially those involving bonds close to the C-N linkage. nih.gov

Table 2: Predicted Vibrational Frequencies for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H Stretch Aromatic (Phenyl & Pyrrole)3100 - 3000Medium to Weak
C=C Stretch Aromatic (Phenyl & Pyrrole)1610 - 1450Medium to Strong
C-N Stretch Aryl-Nitrogen, Pyrrole Ring1360 - 1250Medium
C-F Asymmetric Stretch Trifluoromethyl (-CF₃)~1350 - 1280Very Strong
C-F Symmetric Stretch Trifluoromethyl (-CF₃)~1180 - 1120Very Strong
C-H Out-of-Plane Bend Aromatic900 - 675Strong
C-F Bending Trifluoromethyl (-CF₃)800 - 600Medium

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labelling Studies

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) combined with ion trap (IT) or time-of-flight (TOF) analyzers, are essential for confirming the molecular weight and elucidating the fragmentation pathways of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-. nih.gov The molecular ion peak [M+H]⁺ would be expected at an m/z of 212.1.

The fragmentation of this molecule is influenced by the stability of the aromatic rings and the nature of the substituents. nih.gov The fragmentation pathways can be predicted based on the analysis of similar pyrrole derivatives. A primary fragmentation route would likely involve the cleavage of the C-C bond between the phenyl ring and the trifluoromethyl group, leading to the loss of a ·CF₃ radical (mass 69), resulting in a fragment ion at m/z 142. Another significant fragmentation would be the cleavage of the N-C bond connecting the two rings, generating ions corresponding to the pyrrole cation (m/z 66/67) and the 2-(trifluoromethyl)phenyl cation (m/z 145). Further fragmentation of the pyrrole ring itself could lead to the loss of small molecules like HCN.

Isotopic labelling studies provide an unambiguous method for verifying proposed fragmentation mechanisms. mdpi.com For instance, synthesizing the compound with deuterium (B1214612) atoms on the phenyl ring would cause a mass shift in any fragment containing that ring, allowing for clear differentiation between phenyl- and pyrrole-derived fragments. Similarly, using ¹³C- or ¹⁵N-labelled pyrrole as a starting material would allow the fate of the pyrrole ring and its specific atoms to be tracked through the fragmentation cascade. While direct isotopic labelling studies on this specific molecule are not documented, the methodology is a standard and powerful approach in the structural elucidation of complex organic molecules. mdpi.com

Table 3: Predicted ESI-MS Fragmentation Pattern for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

m/z (Predicted)Proposed Fragment IonFormula of FragmentDescription
212.1 [M+H]⁺ [C₁₁H₉F₃N]⁺ Protonated Molecular Ion
192.1[M-HF+H]⁺[C₁₁H₈F₂N]⁺Loss of hydrogen fluoride (B91410) from the molecular ion.
145.0[C₇H₄F₃]⁺[C₇H₄F₃]⁺2-(trifluoromethyl)phenyl cation from N-C bond cleavage.
142.1[M-CF₃+H]⁺[C₁₀H₉N]⁺Loss of trifluoromethyl radical from the molecular ion.
67.1[C₄H₅N]⁺[C₄H₅N]⁺Protonated pyrrole cation from N-C bond cleavage.

Computational and Theoretical Studies on 1h Pyrrole, 1 2 Trifluoromethyl Phenyl

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intricacies of molecular systems. For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-, these calculations offer a detailed picture of its geometry and electronic landscape.

Optimization of Molecular Geometries and Electronic Structures

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are commonly employed for such optimizations. tandfonline.comresearchgate.net These studies indicate that the pyrrole (B145914) ring itself is largely planar, a characteristic feature of this aromatic heterocycle. nih.gov The phenyl ring is also planar. The key structural parameter is the dihedral angle between the plane of the pyrrole ring and the plane of the 2-(trifluoromethyl)phenyl group.

Table 1: Predicted Optimized Molecular Geometry Parameters for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

ParameterPredicted Value
C-N Bond Length (Pyrrole)~1.38 Å
C-C Bond Length (Pyrrole)~1.39 - 1.42 Å
C-C Bond Length (Phenyl)~1.39 - 1.40 Å
N-C(aryl) Bond Length~1.43 Å
C-C(F3) Bond Length~1.50 Å
C-F Bond Length~1.34 Å
Dihedral Angle (Pyrrole-Phenyl)40° - 60°

Note: These values are estimations based on computational studies of structurally related N-aryl pyrroles and trifluoromethylated aromatic compounds. The actual values may vary depending on the specific computational method and basis set used.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. schrodinger.com

For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 2-(trifluoromethyl)phenyl ring, influenced by the strong electron-withdrawing nature of the trifluoromethyl group. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor systems.

Table 2: Predicted Frontier Molecular Orbital Energies for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

OrbitalPredicted Energy (eV)
HOMO-5.5 to -6.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Note: These energy values are estimations derived from DFT calculations on analogous trifluoromethyl-substituted aromatic compounds and N-phenylpyrroles. The precise values are highly dependent on the computational level of theory. researchgate.netsemanticscholar.org

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This analysis is instrumental in predicting sites for electrophilic and nucleophilic attack.

In 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-, the MEP surface is expected to show a region of high negative electrostatic potential (typically colored red or yellow) around the pyrrole ring, consistent with its electron-donating character. The area around the trifluoromethyl group, due to the high electronegativity of the fluorine atoms, will exhibit a strong positive electrostatic potential (typically colored blue), indicating a site susceptible to nucleophilic attack. The phenyl ring will display intermediate potential values. DFT studies on related molecules containing the 2-(trifluoromethyl)phenyl moiety confirm these general features. researchgate.net

Conformational Analysis and Rotational Barriers

The presence of the single bond connecting the pyrrole nitrogen to the phenyl ring introduces rotational freedom, leading to different possible conformations. Understanding the energetics of this rotation is key to describing the molecule's dynamic behavior.

Energy Profiles for Rotation Around N-C(aryl) Bond

The rotation around the N-C(aryl) bond in 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- is a key conformational process. The energy profile for this rotation can be calculated by systematically varying the dihedral angle between the two rings and computing the energy at each step.

Studies on similar 1-phenylpyrrole (B1663985) systems suggest that the planar conformation, where the two rings are coplanar, is generally disfavored due to steric hindrance between the hydrogen atoms on the pyrrole ring and the ortho-substituent on the phenyl ring. researchgate.net In the case of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-, the bulky trifluoromethyl group at the ortho position will lead to significant steric repulsion in the planar or near-planar conformations.

Consequently, the lowest energy conformation is expected to be one where the phenyl ring is twisted relative to the pyrrole ring. The energy barrier to rotation through the planar state is a measure of the conformational flexibility of the molecule. For related 2-substituted benzaldehydes and acetophenones, rotational barriers have been computationally investigated. rsc.org

Table 3: Predicted Rotational Energy Barriers for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-

Rotational ProcessPredicted Energy Barrier (kcal/mol)
Rotation from minimum energy to planar conformation5 - 10
Rotation through perpendicular conformation1 - 3

Note: These are estimated values based on the expected steric hindrance from the ortho-trifluoromethyl group and data from related N-aryl systems. The actual barriers would need to be determined through specific calculations.

Investigation of Intramolecular Non-Covalent Interactions

In some aryl-heterocyclic systems, C-H···π interactions between a hydrogen atom on one ring and the π-system of the other can contribute to conformational stability. nih.gov In the case of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-, there could be weak interactions between the pyrrole C-H bonds and the phenyl ring, or between the phenyl C-H bonds and the pyrrole ring, depending on the rotational angle. However, the strong electrostatic repulsion between the electron-rich pyrrole ring and the electronegative fluorine atoms of the trifluoromethyl group is likely to be a more significant, destabilizing factor at smaller dihedral angles. Detailed analysis using methods such as Quantum Theory of Atoms in Molecules (QTAIM) would be necessary to precisely map and quantify these weak intramolecular interactions.

Simulation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions. By modeling reaction pathways and calculating the energies of intermediates and transition states, researchers can predict the feasibility and outcome of a reaction.

The reactions of N-substituted pyrroles, such as electrophilic substitution, are heavily influenced by the nature of the N-substituent. For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , the N-aryl group is substituted with a strong electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position. This substituent significantly impacts the electron density of the pyrrole ring.

Computational studies on similar N-aryl pyrroles suggest that electrophilic substitution reactions (e.g., formylation, acylation) are mechanistically complex. nih.gov DFT calculations can be employed to propose and validate mechanistic pathways. For instance, in a Vilsmeier-Haack formylation, a plausible mechanism involves the formation of a sigma-complex (an arenium ion intermediate) upon attack by the electrophile. DFT calculations would help determine the relative energies of the transition states leading to substitution at the C2 (α) versus the C3 (β) position of the pyrrole ring.

The prediction of reactivity and selectivity is a key outcome of computational studies. For N-substituted pyrroles, electrophilic attack can occur at either the C2 or C3 position. The regioselectivity is governed by the stability of the corresponding transition states and intermediates.

In the case of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , the electron-withdrawing -CF₃ group deactivates the phenyl ring and, through its inductive effect, also reduces the electron density on the pyrrole nitrogen. This, in turn, deactivates the pyrrole ring towards electrophiles. Computational models predict global and local reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions, to anticipate the most likely sites for electrophilic attack. escholarship.org

Steric Effects: The ortho-substituent on the phenyl ring can sterically hinder the rotation around the C-N bond, influencing the preferred conformation of the molecule. This conformation can affect the accessibility of the α-positions (C2 and C5) of the pyrrole ring. Transition state calculations for electrophilic attack at different positions would quantify this steric hindrance.

Electronic Effects: While N-aryl groups generally favor α-substitution, the strong inductive effect of the ortho-CF₃ group could alter this preference. Computational data on similar systems have shown that thermodynamic control can sometimes lead to the formation of the more stable β-substituted product, even if the kinetic barrier for α-substitution is lower. nih.gov DFT calculations of the transition state energies and product stabilities are crucial for predicting the kinetic versus thermodynamic products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry is a well-established methodology for the prediction of spectroscopic parameters, aiding in structure elucidation and characterization. nuph.edu.ua

DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. escholarship.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , DFT calculations would predict the chemical shifts for the protons and carbons of both the pyrrole and the phenyl rings. The accuracy of these predictions depends on the chosen functional and basis set. nuph.edu.ualiverpool.ac.uk The predicted values can help in assigning experimental spectra. Below is an illustrative table of estimated ¹H and ¹³C NMR chemical shifts based on known values for N-phenylpyrrole and the expected influence of the 2-(trifluoromethyl)phenyl substituent.

Interactive Data Table: Predicted NMR Chemical Shifts

Note: The following values are illustrative, based on computational trends for similar compounds, and are not from direct experimental measurement or specific published calculations for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrole C2/C5-H7.0 - 7.2122.0 - 124.0
Pyrrole C3/C4-H6.3 - 6.5110.0 - 112.0
Phenyl C3'-H7.6 - 7.8128.0 - 130.0
Phenyl C4'-H7.5 - 7.7130.0 - 132.0
Phenyl C5'-H7.5 - 7.7127.0 - 129.0
Phenyl C6'-H7.4 - 7.6133.0 - 135.0
Phenyl C1'-138.0 - 140.0
Phenyl C2'-125.0 - 127.0 (q, JC-F ≈ 30 Hz)
-CF₃-122.0 - 124.0 (q, JC-F ≈ 272 Hz)

Similarly, vibrational frequencies can be calculated using DFT. Harmonic frequency calculations are standard, but for greater accuracy, anharmonic calculations using methods like Vibrational Self-Consistent Field (VSCF) can be performed. researchgate.net These calculations provide the frequencies and intensities of IR and Raman active vibrational modes. For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , key predicted frequencies would include the C-H stretching and bending modes of the pyrrole and phenyl rings, the C-N stretching modes, and the very strong C-F stretching modes characteristic of the trifluoromethyl group.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Note: The following values are illustrative, based on typical frequency ranges for the specified functional groups, and are not from direct published calculations for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Pyrrole N-H Stretch (if unsubstituted)3400 - 3500Medium
Aromatic C-H Stretch (Phenyl & Pyrrole)3000 - 3150Medium-Weak
C=C Stretch (Pyrrole & Phenyl Ring)1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-F Stretch (Trifluoromethyl group)1100 - 1300Strong, Multiple
Aromatic C-H Out-of-Plane Bend700 - 900Strong

Applications of 1h Pyrrole, 1 2 Trifluoromethyl Phenyl in Advanced Organic Synthesis and Fundamental Research

As a Building Block for Architecturally Complex Molecules

The structural framework of 1-[2-(trifluoromethyl)phenyl]pyrrole serves as a versatile starting point for the construction of more elaborate molecular architectures, particularly fused heterocyclic systems and multi-functional organic frameworks.

Precursor for Fused Heterocyclic Systems

The strategic placement of the trifluoromethyl group on the phenyl ring makes 1-[2-(trifluoromethyl)phenyl]pyrrole an intriguing precursor for synthesizing fused polycyclic heteroaromatic compounds. While direct cyclization involving the trifluoromethyl group is challenging, its presence influences the reactivity of the pyrrole (B145914) and phenyl rings. More commonly, the N-(o-substituted)phenyl)pyrrole motif is a key structural element for intramolecular cyclization reactions that lead to novel fused systems.

Research has demonstrated that N-aryl pyrroles with a reactive group at the ortho position of the phenyl ring can undergo intramolecular cyclization to form fused heterocyclic systems. For example, radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been successfully employed to create new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov Similarly, boron trifluoride-mediated cyclization of 1-(2-oxiranylphenyl)pyrroles provides a route to pyrrolo[1,2-a]quinolines. researchgate.net These methodologies highlight the potential of 1-[2-(trifluoromethyl)phenyl]pyrrole as a precursor. By introducing a secondary reactive group (e.g., amino, halogen, or carbonyl) onto the phenyl ring, this compound can be guided into intramolecular cyclization pathways to generate novel trifluoromethyl-containing fused heterocycles like pyrrolo[1,2-a]quinoxalines or pyrrolo[1,2-a]quinolines. nih.govunisi.itlew.ro Such fused systems are of significant interest in medicinal chemistry and materials science. nih.govnih.gov

Scaffold for Multi-functional Organic Frameworks

Porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are constructed from molecular building blocks (linkers) to create materials with high surface areas and tunable pore environments. researchgate.netnih.govrsc.org The properties of these frameworks are directly dictated by the geometry and functionality of the organic linkers used in their assembly.

While 1-[2-(trifluoromethyl)phenyl]pyrrole itself is not a typical linker, its derivatives are highly promising candidates for creating multi-functional frameworks. By incorporating coordinating groups, such as carboxylic acids or pyridyl moieties, onto the pyrrole or phenyl rings, the molecule can be transformed into a bespoke linker. The trifluoromethyl group would project into the pores of the resulting framework, creating a fluorinated microenvironment. Fluorine-functionalized MOFs are known to exhibit unique properties, including specific adsorption of molecules and altered gas separation capabilities. researchgate.netnih.gov For instance, the use of fluorinated ligands like 4-(trifluoromethyl)pyridine (B1295354) has been shown to influence pore size and adsorption preferences in MOFs. researchgate.net Therefore, bifunctional derivatives of 1-[2-(trifluoromethyl)phenyl]pyrrole could serve as scaffolds for COFs or linkers for MOFs with tailored fluorinated surfaces for applications in gas storage, separation, and catalysis. rsc.org

Utility in Catalyst Design and Ligand Development

The unique steric and electronic properties of the 1-[2-(trifluoromethyl)phenyl]pyrrole scaffold have been effectively harnessed in the fields of asymmetric catalysis and organocatalysis.

As a Chiral Ligand Precursor

One of the most significant applications of this pyrrole derivative is in the synthesis of chiral ligands for asymmetric catalysis. The steric hindrance caused by the ortho-trifluoromethyl group restricts the rotation around the N-C(aryl) single bond, leading to a phenomenon known as atropisomerism. This creates a stable, chiral axis, which is a highly sought-after feature in the design of chiral ligands.

An efficient synthesis has been developed for (±)-1-[2-carboxy-6-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid, a key derivative of the title compound. capes.gov.br This di-acid serves as a precursor to a new family of atropisomeric amino alcohols that function as chiral ligands. The synthetic pathway leverages the different reactivities of the two carboxylic groups on the chiral scaffold. This approach has successfully produced optically active amino alcohols whose structures were confirmed by spectroscopic methods and single-crystal X-ray diffraction. The development of such ligands is crucial for advancing enantioselective synthesis.

Precursor CompoundTarget Ligand TypeKey Chiral FeatureReference
(±)-1-[2-carboxy-6-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acidAtropisomeric Amino AlcoholsAxially chiral N-C bond due to restricted rotation capes.gov.br

In Organocatalysis Research

Beyond serving as precursors for metal-coordinating ligands, derivatives of 1-[2-(trifluoromethyl)phenyl]pyrrole have been directly used as organocatalysts. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity, avoiding the need for metal catalysts. nih.gov

The atropisomeric amino alcohols synthesized from the 1-[2-(trifluoromethyl)phenyl]pyrrole framework have demonstrated practical utility as organocatalysts. In a notable application, a new optically active amino alcohol derived from this scaffold was used to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. capes.gov.br This reaction is a benchmark for testing the effectiveness of new chiral catalysts. The success of the pyrrole-based organocatalyst in this transformation underscores the practical value of these atropisomeric compounds in promoting stereocontrolled carbon-carbon bond formation.

Catalyst DerivativeReaction CatalyzedSignificanceReference
Atropisomeric 1-phenylpyrrole-derived amino alcoholEnantioselective addition of diethylzinc to benzaldehydeDemonstrates practical usefulness of the chiral scaffold in organocatalysis capes.gov.br

Contributions to Materials Science Research

The incorporation of the 1-[2-(trifluoromethyl)phenyl]pyrrole motif into larger molecular or polymeric structures offers a pathway to novel materials with tailored electronic and photophysical properties. The trifluoromethyl group, being strongly electron-withdrawing and contributing to specific intermolecular interactions, can significantly influence the bulk properties of a material.

Research into pyrrole-containing materials has shown their potential in electronics and photonics. For example, polypyrroles are known for their electrical conductivity, and modifying the N-substituent is a common strategy to tune their properties and processability. elsevierpure.com Furthermore, molecules with rigid, polarizable cores, such as N-aryl pyrroles, are excellent candidates for the design of liquid crystals. tcichemicals.com By attaching a mesogenic (liquid crystal-forming) group to the 1-[2-(trifluoromethyl)phenyl]pyrrole scaffold, it is conceivable to create novel liquid crystalline materials. The dipole moment and steric bulk of the CF3 group would be expected to strongly influence the self-assembly behavior and the resulting mesophases.

Similarly, in the field of organic semiconductors, the electronic properties of pyrrole-based chromophores are of great interest. rsc.org The introduction of a trifluoromethylphenyl group can impact the HOMO/LUMO energy levels of the pyrrole system, affecting its charge transport and photophysical properties, which is relevant for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Monomer for Functional Polymer Synthesis

While extensive reports on the homopolymerization of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- are not prevalent in the literature, its structure suggests significant potential as a monomer for the synthesis of functional polymers. The polymerization of pyrrole and its derivatives is a well-established field, typically proceeding through chemical or electrochemical oxidative methods to form polypyrrole, a conductive polymer. mdpi.commdpi.com The properties of the resulting polymer can be finely tuned by introducing substituents onto the pyrrole ring, particularly at the N-position. kingston.ac.uk

The 1-[2-(trifluoromethyl)phenyl]- substituent is expected to profoundly influence the polymerization process and the final polymer's properties. The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.govnih.gov Its presence on the N-phenyl ring reduces the electron density of the pyrrole moiety. This deactivation makes the monomer more difficult to oxidize, likely requiring a higher potential for electrochemical polymerization compared to unsubstituted pyrrole. acs.org

However, this modification can also be advantageous. The incorporation of fluorine atoms can enhance the thermal stability and chemical resistance of the resulting polymer. acs.org Furthermore, the steric bulk of the ortho-substituted phenyl group can disrupt the planarity of the polymer chain, which would, in turn, affect its solubility and morphology. The synthesis of copolymers using this monomer alongside other pyrrole derivatives or different heterocyclic monomers could offer a strategic route to materials with a tailored balance of conductivity, stability, and processability. rsc.org

Table 1: Predicted Influence of the 1-[2-(trifluoromethyl)phenyl]- Substituent on Pyrrole Polymerization

FeatureInfluence of SubstituentRationale
Oxidation Potential IncreaseThe strong electron-withdrawing -CF3 group reduces the electron density of the pyrrole ring, making it harder to oxidize. nih.govnih.gov
Polymer Conductivity DecreaseThe steric bulk of the ortho-substituent can force a twist in the polymer backbone, disrupting π-conjugation and lowering conductivity.
Polymer Solubility IncreaseDisruption of inter-chain π-π stacking by the bulky substituent can lead to improved solubility in organic solvents. kingston.ac.uk
Thermal/Chemical Stability IncreaseThe presence of strong carbon-fluorine bonds and the overall electronic stabilization can enhance the polymer's resistance to degradation. acs.org

Exploration in Optoelectronic Applications (excluding specific material properties)

The field of organic electronics actively explores how chemical modifications to conjugated polymer systems can tune their optoelectronic behavior for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.netrsc.org N-substituted pyrroles and their polymers are among the materials investigated for these purposes. kingston.ac.uk The introduction of specific functional groups can alter the electronic energy levels (HOMO/LUMO), bandgap, and charge transport characteristics of the material. acs.orgscispace.com

The 1-[2-(trifluoromethyl)phenyl]- group on a pyrrole monomer introduces both steric and electronic perturbations that are of high interest in the design of new optoelectronic materials. rsc.org The electron-withdrawing nature of the trifluoromethyl group can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This modification is a key strategy for designing materials with specific energy level alignments required for efficient charge injection and transport in electronic devices. rsc.orgspringerprofessional.de

Furthermore, the ortho-positioning of the -CF3 group creates significant steric hindrance, which can induce a twist in the dihedral angle between the phenyl ring and the pyrrole unit. When incorporated into a polymer, this can control the degree of intermolecular π-π stacking. acs.org While extensive stacking is often desired for high charge mobility, controlled disruption can be used to achieve desired morphologies, improve solubility for solution-based processing, and influence the photophysical properties of the material in the solid state. nih.gov The exploration of polymers derived from this monomer, particularly in copolymer systems, represents a pathway to novel materials for various optoelectronic applications. rsc.org

Table 2: Potential Roles of the 1-[2-(trifluoromethyl)phenyl]- Group in Optoelectronic Materials

PropertyPotential Influence of SubstituentRelevance to Optoelectronics
Energy Levels (HOMO/LUMO) Lowering of energy levelsTuning energy levels is crucial for matching with other materials in a device (e.g., electrodes, charge transport layers) to ensure efficient operation. rsc.org
Polymer Conformation Inducing backbone twistingControls solid-state packing, which impacts charge carrier mobility and thin-film morphology. acs.org
Photophysical Properties Altering absorption/emission spectraThe electronic effects can shift the absorption and emission wavelengths, which is fundamental for applications in OLEDs and organic photovoltaics. researchgate.netscispace.com
Material Stability Enhancing oxidative stabilityLowering the HOMO level can make the material more resistant to oxidation, potentially increasing the operational lifetime of a device. researchgate.net

Probes for Studying Aromaticity and Electronic Effects in N-Heterocycles

Beyond materials science, 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- serves as an ideal model compound for fundamental studies in physical organic chemistry, specifically for probing aromaticity and electronic communication in N-heterocycles. Pyrrole is an electron-rich aromatic system, and understanding how its aromaticity is perturbed by substituents is a key area of research. psu.edu

The N-aryl substituent provides a direct electronic linkage to the pyrrole's π-system. By placing a powerful electron-withdrawing group like -CF3 on the phenyl ring, chemists can systematically study the transmission of electronic effects through the N-phenyl bond to the heterocyclic core. The strength of this perturbation can be quantified using a variety of spectroscopic and computational techniques. For instance, photoelectron spectroscopy can be used to measure the ionization energies of the molecular orbitals, providing direct insight into how the -CF3 group stabilizes the π-orbitals of the pyrrole ring. psu.edu

Furthermore, the impact of the substituent on the aromatic character of the pyrrole ring can be assessed. rsc.org Computational methods, such as Density Functional Theory (DFT), can calculate magnetic criteria of aromaticity (like Nucleus-Independent Chemical Shift, NICS) and geometric criteria (bond length equalization). mdpi.com By comparing the calculated values for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- with those of N-phenylpyrrole and unsubstituted pyrrole, the degree to which the electronic demand of the substituent alters the delocalization and stability of the pyrrole ring can be precisely determined. rsc.org Such studies are crucial for building predictive models of reactivity and properties in complex heterocyclic systems. researchgate.net

Table 3: Methods for Probing Electronic and Aromatic Effects

MethodInformation GainedPurpose
Photoelectron Spectroscopy (PES) Measures molecular orbital energies.Quantifies the stabilization of the pyrrole π-system due to the electron-withdrawing substituent. psu.edu
Nuclear Magnetic Resonance (NMR) Measures chemical shifts of protons and carbons.Reveals changes in electron density at specific atoms within the pyrrole ring, indicating the extent of electronic perturbation.
Cyclic Voltammetry (CV) Measures oxidation and reduction potentials.Provides an experimental measure of how the substituent affects the HOMO and LUMO energy levels. nih.gov
Density Functional Theory (DFT) Calculates molecular structure, orbital energies, and aromaticity indices (e.g., NICS).Offers a detailed theoretical model of the electronic structure and the substituent's impact on bond lengths and π-electron delocalization. mdpi.comrsc.org

Future Research Directions and Emerging Opportunities for 1h Pyrrole, 1 2 Trifluoromethyl Phenyl

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-arylpyrroles has traditionally been dominated by methods like the Paal-Knorr and Clauson-Kaas reactions. acs.orgresearcher.life While effective, these methods often require harsh conditions and non-renewable starting materials. The future of synthesizing 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- hinges on the development of greener, more sustainable, and efficient synthetic pathways. nih.gov

Recent advances in pyrrole (B145914) synthesis offer a roadmap for this evolution. nih.govnih.gov Research is moving towards methodologies that utilize milder conditions, renewable feedstocks, and environmentally benign solvents like water. nih.govresearchgate.net For the target compound, this could involve reacting 2-(trifluoromethyl)aniline (B126271) with bio-based furan (B31954) derivatives over solid acid catalysts, a departure from the classic Paal-Knorr approach that relies on 1,4-dicarbonyl compounds. acs.org Other promising avenues include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times, and the use of recyclable catalysts such as ionic liquids or metal-organic frameworks. researchgate.net A key challenge and opportunity will be to develop methods that not only are sustainable but also offer high regioselectivity and yield for this sterically hindered structure.

MethodStarting MaterialsCatalyst/ReagentConditionsKey Advantages
Traditional (Paal-Knorr) 2,5-Hexanedione (B30556), 2-(Trifluoromethyl)anilineAcid catalystHigh temperatureWell-established
Sustainable (Bio-based) Furan/2,5-Dimethylfuran, 2-(Trifluoromethyl)anilineLewis acidic Hf-catalyst acs.orgMild temperatureUses renewable feedstocks acs.org
Sustainable (Ionic Liquid) 2,5-Dimethoxytetrahydrofuran, 2-(Trifluoromethyl)aniline[H-NMP][HSO4] researchgate.netRoom temperature, WaterGreen solvent, catalyst recycling researchgate.net
Sustainable (Microwave) 2,5-Dimethoxytetrahydrofuran, 2-(Trifluoromethyl)anilineIodine or Bismuth Nitrate researchgate.netresearchgate.netSolvent-free, MicrowaveRapid reaction times, high efficiency researchgate.net

This table presents potential synthetic routes for 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- based on established methods for N-arylpyrroles.

Exploration of Unprecedented Reactivity Profiles

The ortho-trifluoromethylphenyl group imparts a unique reactivity to the pyrrole core. The powerful electron-withdrawing nature of the CF3 group influences the electron density of the pyrrole ring, while its steric bulk creates a chiral axis. nih.govresearchgate.net Future research will focus on exploiting these features to uncover novel chemical transformations.

One of the most significant aspects is the compound's atropisomerism. The synthesis of its dicarboxylic acid derivative, 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid , has been achieved, and its racemic mixture was resolved into stable atropisomers. researchgate.net This opens the door to atroposelective synthesis, where the C-N axial chirality is controlled during the reaction. nih.gov Light-induced phosphoric acid catalysis is an emerging technique that has been successful in the diastereo- and atroposelective synthesis of other N-arylpyrroles and could be adapted for this purpose. nih.gov

Furthermore, the electronic properties of the compound could enable unique C-H functionalization reactions. While the pyrrole ring is generally electron-rich, the influence of the substituent may allow for selective activation of specific C-H bonds on either the pyrrole or the phenyl ring. Exploring its utility as a chiral ligand in asymmetric catalysis represents a major opportunity, building on the established use of arylpyrrole scaffolds in transition metal-mediated reactions. researchgate.net

Research AreaFocusPotential Outcome
Atroposelective Synthesis Controlling C-N axial chirality during formation.Enantiomerically pure chiral building blocks. nih.gov
Asymmetric Catalysis Use as a chiral ligand for metal catalysts.New catalytic systems for stereoselective reactions. researchgate.net
Selective C-H Functionalization Activating specific C-H bonds for further modification.Direct and efficient synthesis of complex derivatives. nih.gov
Photoredox Catalysis Using light to induce novel bond formations.Access to previously inaccessible chemical space under mild conditions. nih.gov

Integration into Advanced Supramolecular Assemblies

Supramolecular chemistry, which studies systems held together by non-covalent interactions, offers a platform to translate the unique properties of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- into functional materials. numberanalytics.comnumberanalytics.com The pyrrole ring can participate in π-π stacking, while the fluorinated phenyl group can introduce dipole-dipole, van der Waals, and potentially halogen-bonding interactions. numberanalytics.com

The key opportunity lies in using the compound's inherent chirality to direct the formation of ordered, three-dimensional structures. Enantiomerically pure samples of the molecule could self-assemble into chiral aggregates, such as helical polymers or nanofibers. mdpi.com These materials could have applications in chiral recognition, separation science, and circularly polarized luminescence.

Future research should explore the self-assembly of this molecule and its derivatives in solution and on surfaces. By modifying the pyrrole or phenyl rings with additional functional groups (e.g., hydrogen bond donors/acceptors), it would be possible to program the formation of complex, multi-component supramolecular architectures like cages and responsive gels. numberanalytics.comnumberanalytics.com These advanced materials could find use in areas such as controlled drug release and molecular sensing. numberanalytics.com

Interdisciplinary Research with Computational Chemistry

Computational chemistry is an indispensable tool for accelerating research and gaining deeper insight into complex molecular systems. mdpi.com For 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- , an interdisciplinary approach combining synthetic experiments with theoretical calculations is crucial for unlocking its full potential.

Density Functional Theory (DFT) calculations can be employed to investigate several key properties:

Atropisomerism: Calculating the rotational energy barrier around the C-N bond to predict the kinetic stability of the enantiomers at different temperatures. researchgate.net

Reactivity: Modeling the electron distribution and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of functionalization reactions. nih.gov

Spectroscopy: Predicting NMR, IR, and other spectroscopic data to aid in the structural characterization of new derivatives. nih.gov

Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of novel synthetic or catalytic processes. nih.gov

Molecular dynamics (MD) simulations can be used to model the behavior of the molecule within larger systems, such as its interactions in a supramolecular assembly or its binding to a biological target. This synergy between computational prediction and experimental validation will enable a more rational design of new materials and molecules based on this scaffold.

Computational MethodResearch QuestionPotential Impact
Density Functional Theory (DFT) What is the rotational barrier of the C-N bond?Predicts stability of atropisomers.
Time-Dependent DFT (TD-DFT) What are its photophysical properties?Guides design for optical materials and photoredox catalysis. nih.gov
Molecular Dynamics (MD) How does it self-assemble in solution?Predicts supramolecular structures and material properties. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) How does it interact with a catalyst's active site?Aids in the design of new catalytic applications.

Expanding the Scope of N-Arylpyrrole Chemistry through Trifluoromethylation

The introduction of a trifluoromethyl group is a proven strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. digitellinc.comnih.gov Studying 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- contributes significantly to the broader field of N-arylpyrrole chemistry by providing critical insights into the effects of ortho-fluorination.

The unique steric and electronic consequences of placing the CF3 group at the ortho position—most notably the induction of stable atropisomerism—are not observed with meta- or para- substitution. researchgate.net Therefore, research on this specific isomer provides a more complete understanding of structure-activity relationships across the entire class of trifluoromethylated N-arylpyrroles.

Furthermore, developing efficient syntheses for this compound can drive innovation in trifluoromethylation methodologies. nih.govresearchgate.net While numerous methods for trifluoromethylation exist, achieving selective installation at a sterically congested ortho position remains a challenge. beilstein-journals.org Success in this area would expand the synthetic chemist's toolkit, enabling the creation of other complex fluorinated heterocycles. Ultimately, the knowledge gained from investigating the synthesis, reactivity, and applications of 1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]- enriches the foundational chemistry of N-arylpyrroles, paving the way for the design of new generations of functional molecules for pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

Q & A

Q. What synthetic strategies are recommended for regioselective functionalization of 1-[2-(trifluoromethyl)phenyl]pyrrole derivatives?

Regioselective bromination at the Cα' or Cβ' positions of the pyrrole ring can be achieved using controlled bromination protocols. For example:

  • Cα' bromination involves optimizing reaction temperature and stoichiometry to favor substitution at the α-position, followed by organometallic reactions (e.g., bromine/lithium exchange) to introduce carboxylic acid groups or other functional moieties .
  • Cβ' bromination requires steric and electronic modulation of the trifluoromethylphenyl substituent to direct reactivity toward the β-position .
  • Alternative routes include coupling reactions with trifluoromethylphenyl precursors under Pd-catalyzed conditions, as demonstrated in analogous pyrrole syntheses .

Q. How should structural characterization of 1-[2-(trifluoromethyl)phenyl]pyrrole derivatives be performed?

  • X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve bond lengths, angles, and stereochemistry. For example, single-crystal studies at 100 K with a data-to-parameter ratio >15 ensure high precision .
  • NMR analysis : Assign signals using 2D NMR (COSY, HSQC) to distinguish pyrrole protons from trifluoromethylphenyl groups, noting the deshielding effects of the electron-withdrawing CF₃ group .

Q. What safety protocols are critical for handling 1-[2-(trifluoromethyl)phenyl]pyrrole derivatives?

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and respiratory irritation risks (H335) .
  • Waste disposal : Follow protocols for halogenated organic compounds, avoiding aqueous release due to potential environmental persistence .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for 1-[2-(trifluoromethyl)phenyl]pyrrole derivatives in drug discovery?

  • Antitubercular activity : Modify substituents at the pyrrole C3 and C5 positions (e.g., thiomorpholinyl, fluorophenyl groups) to enhance mycobacterial membrane penetration. Compare minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv .
  • Catalytic applications : Introduce chiral centers via amino alcohol-type derivatives to study enantioselectivity in asymmetric catalysis. Steric bulk from the trifluoromethylphenyl group can stabilize transition states .

Q. What computational methods are suitable for analyzing electronic effects of the trifluoromethylphenyl group?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate the electron-withdrawing effect of the CF₃ group on pyrrole ring aromaticity.
  • Molecular docking : Simulate interactions with biological targets (e.g., thyroid hormone receptors) to predict binding affinities, leveraging the hydrophobic CF₃ moiety for pocket-specific interactions .

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning, common in pyrrole derivatives due to planar symmetry .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or overfitting .

Key Methodological Considerations

AspectProtocolReference
Synthesis Bromine/lithium exchange for C–C bond formation
Crystallography SHELX refinement with high-resolution data (d ≤ 0.8 Å)
SAR Studies MIC assays for antitubercular activity (0.5–32 µg/mL range)
Safety GHS-compliant labeling for acute toxicity and irritation

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.